REACTION_CXSMILES
|
[Cl-].C([N+:5](CCC)(CCC)[NH2:6])CC.[NH2-].[Na+].[CH2:15]([N:18]([CH2:22][CH2:23][CH3:24])[CH2:19][CH2:20][CH3:21])[CH2:16][CH3:17]>>[NH2:5][NH2:6].[CH2:15]([N:18]([CH2:22][CH2:23][CH3:24])[CH2:19][CH2:20][CH3:21])[CH2:16][CH3:17] |f:0.1,2.3|
|
Name
|
1,1,1-Tripropylhydrazinium chloride
|
Quantity
|
19.4 g
|
Type
|
reactant
|
Smiles
|
[Cl-].C(CC)[N+](N)(CCC)CCC
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
[NH2-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)N(CCC)CCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
156 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
with dry
|
Type
|
CUSTOM
|
Details
|
The mixture is degassed
|
Type
|
TEMPERATURE
|
Details
|
heated rapidly
|
Name
|
|
Type
|
product
|
Smiles
|
NN
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)N(CCC)CCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |